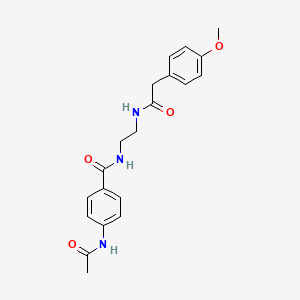

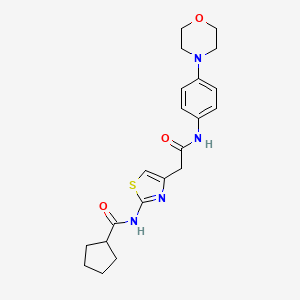

4-アセトアミド-N-(2-(2-(4-メトキシフェニル)アセトアミド)エチル)ベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide is a synthetic compound known for its potential neuroprotective effects. It is a derivative of salidroside, an active ingredient found in the Rhodiola rosea root, which has been studied for its anti-myocardial ischemia and anti-aging properties .

科学的研究の応用

4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Studied for its effects on cellular processes, including energy metabolism and protein modification.

Medicine: Investigated for its potential neuroprotective effects, particularly in the context of ischemic stroke and neurodegenerative diseases.

Industry: Used in the development of pharmaceuticals and as a chemical intermediate in the synthesis of other compounds

作用機序

Target of Action

The primary target of 4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide, also known as N-{2-[(4-acetamidophenyl)formamido]ethyl}-2-(4-methoxyphenyl)acetamide, is the mitochondria in neuronal cells . The compound is thought to enhance the levels of protein O-GlcNAc, a nutrient-driven post-translational modification known as a metabolic sensor that links metabolism to cellular function .

Mode of Action

This compound interacts with its mitochondrial targets by enhancing the levels of protein O-GlcNAc . This activation of the O-GlcNAc pathway is considered a potential pro-survival pathway, and acute enhancement of this response is conducive to the survival of cells and tissues .

Biochemical Pathways

The compound affects the O-GlcNAcylation pathway, which is a novel pro-survival pathway that modulates glucose homeostasis in ischemic stroke . By activating O-GlcNAcylation and maintaining energy homeostasis, the compound contributes to neuroprotection .

Result of Action

The compound’s action results in neuroprotection under ischemic-like conditions . It improves mitochondrial homeostasis and bioenergy, inhibits the mitochondrial apoptosis pathway, and enhances neuronal tolerance to ischemia . In vivo analyses have shown that the compound improves the outcome after transient middle cerebral artery occlusion (MCAO), and in vitro analyses have shown that it exerts obvious neuroprotective effects in hippocampal neurons against moderate oxygen glucose deprivation (OGD) injury .

Action Environment

The compound’s action, efficacy, and stability may be influenced by environmental factors such as oxygen and glucose levels. For instance, the compound has been shown to be effective under oxygen glucose deprivation (OGD) conditions, suggesting that it may be particularly useful in ischemic environments .

将来の方向性

生化学分析

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve multiple biochemical pathways .

Cellular Effects

It has been suggested that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide can vary with different dosages in animal models

Metabolic Pathways

The metabolic pathways involving 4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide are not well characterized. The compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide is not well characterized. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide involves the substitution of different substituted aromatic alcohols and glycosyl donors. The compound is typically synthesized through a series of chemical reactions, including acylation and amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced chemical reactors and purification techniques to isolate the desired product .

化学反応の分析

Types of Reactions

4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

類似化合物との比較

Similar Compounds

Salidroside: An active ingredient of Rhodiola rosea root, known for its anti-myocardial ischemia and anti-aging properties.

2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside: A synthetic salidroside analog with improved lipid solubility and pharmacological activity

Uniqueness

4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide is unique due to its enhanced ability to pass through the blood-brain barrier and its superior neuroprotective effects compared to salidroside. Its structure modification improves lipid solubility and pharmacological activity, making it a promising candidate for treating central nervous system diseases .

特性

IUPAC Name |

4-acetamido-N-[2-[[2-(4-methoxyphenyl)acetyl]amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-14(24)23-17-7-5-16(6-8-17)20(26)22-12-11-21-19(25)13-15-3-9-18(27-2)10-4-15/h3-10H,11-13H2,1-2H3,(H,21,25)(H,22,26)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHRIZRKNKPDPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-methyl 2-((2-cyclopentylacetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2501171.png)

![Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B2501175.png)

![5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2501176.png)

![N-CYCLOPENTYL-4-({1-[2-(2-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)CYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B2501181.png)

![2-[(2,6-dichlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide](/img/structure/B2501185.png)

![3-(4-methoxyphenyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2501186.png)

![5-amino-4-(benzo[d]thiazol-2-yl)-1-(3-methoxypropyl)-1H-pyrrol-3(2H)-one](/img/structure/B2501190.png)